5-Methyl-3-phenyl-4-isoxazolecarbonitrile

説明

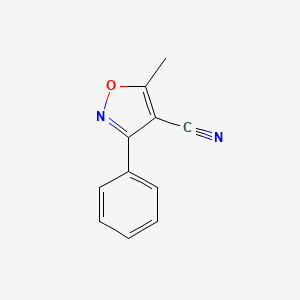

Structure

2D Structure

特性

IUPAC Name |

5-methyl-3-phenyl-1,2-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-8-10(7-12)11(13-14-8)9-5-3-2-4-6-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIXSNXCESPDIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361253 | |

| Record name | 5-methyl-3-phenyl-4-isoxazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24400-67-7 | |

| Record name | 5-methyl-3-phenyl-4-isoxazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 5 Methyl 3 Phenyl 4 Isoxazolecarbonitrile

Reactions Involving the Isoxazole (B147169) Ring System

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement results in a relatively weak N-O bond, which is a key factor in many of its chemical transformations. wikipedia.org The ring is considered electron-rich, yet the electronegativity of the heteroatoms also influences its reactivity towards electrophiles and nucleophiles. wikipedia.org

The cleavage of the weak N-O bond is a characteristic reaction of the isoxazole ring, which can be initiated by various means, including thermal, basic, reductive, or photochemical conditions. wikipedia.orgresearchgate.netnih.govresearchgate.net

Base-Catalyzed Ring Opening: In the presence of a base, isoxazoles lacking a substituent at the C3 position can undergo deprotonation, leading to N-O bond cleavage and the formation of a β-ketonitrile. For a 3-substituted isoxazole like 5-methyl-3-phenyl-4-isoxazolecarbonitrile, this specific pathway is less likely. However, strong basic conditions can still promote decomposition. researchgate.netresearchgate.net

Reductive Ring Opening: The N-O bond can be cleaved via catalytic hydrogenation or with other reducing agents. This process is a significant metabolic pathway for some isoxazole-containing drugs, such as razaxaban, where enzymatic reduction leads to a stable benzamidine metabolite. nih.gov This pathway suggests that the isoxazole ring in this compound could potentially be opened under reductive conditions to yield an enaminone derivative.

Photochemical Rearrangement: Upon UV irradiation, isoxazoles can undergo ring-opening and rearrangement. The weak N-O bond breaks, often forming a transient azirine intermediate, which can then rearrange to form a more stable oxazole. wikipedia.org This photochemical isomerization is a known transformation for the isoxazole scaffold. wikipedia.org

| Reaction Type | Conditions | General Product | Applicability to this compound |

| Base-Catalyzed Opening | Strong Base (e.g., alkoxides) | β-ketonitriles (for 3-unsubstituted isoxazoles) | Low, as C3 is substituted. Decomposition may occur under harsh conditions. |

| Reductive Opening | Catalytic Hydrogenation, NADH-dependent reductases | Enaminones, amidines | High, potential to form an enaminone derivative. nih.gov |

| Photochemical Rearrangement | UV Irradiation | Oxazoles (via azirine intermediate) | High, potential isomerization to an oxazole derivative. wikipedia.org |

In general, electrophilic aromatic substitution on the isoxazole ring preferentially occurs at the C4 position, which is the most electron-rich carbon atom. reddit.com However, in this compound, the C4 position is already substituted by the carbonitrile group. This group is strongly electron-withdrawing, which would further deactivate the isoxazole ring towards electrophilic attack.

Therefore, direct electrophilic substitution on the isoxazole ring of this specific compound is highly unlikely. Instead, electrophilic substitution would be expected to occur on the more reactive phenyl ring at the C3 position. The isoxazole ring would act as a deactivating group, directing incoming electrophiles primarily to the meta-position of the phenyl ring. Standard electrophilic reactions like nitration, halogenation, or Friedel-Crafts acylation would likely functionalize the phenyl ring rather than the heterocyclic core. nih.govacs.orgorganic-chemistry.org

Nucleophilic aromatic substitution (SNAr) on the isoxazole ring requires the presence of a good leaving group and is facilitated by electron-withdrawing substituents. rsc.org Common examples involve the displacement of halides or nitro groups from the isoxazole ring by various nucleophiles. rsc.org

The substituents on this compound (methyl, phenyl, and the carbon of the nitrile group) are not effective leaving groups. Therefore, the parent molecule is not expected to undergo direct nucleophilic substitution on the isoxazole ring itself. For such a reaction to occur, the isoxazole would first need to be functionalized with a suitable leaving group, for instance, by introducing a halogen at the C5-methyl position or on the phenyl ring. researchgate.netedu.krd

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, often utilizing transition-metal catalysis. researchgate.net For isoxazole derivatives, this can involve the functionalization of C-H bonds on the ring itself or on its substituents.

Functionalization of the Phenyl Ring: The isoxazole moiety can act as a directing group for C-H activation on the attached phenyl ring. Rhodium(III)-catalyzed reactions, for example, can achieve ortho-alkynylation of the phenyl group. researchgate.net

Functionalization of the Methyl Group: The C-H bonds of the C5-methyl group could potentially be functionalized. For instance, conversion of the methyl group to a halomethyl group (e.g., -CH₂Br) would install a leaving group, enabling subsequent nucleophilic substitution reactions. researchgate.netedu.krd

Direct Ring Functionalization: While less common, direct C-H functionalization at the C5 position of a 3,4-disubstituted isoxazole is theoretically possible, though it would require overcoming the steric hindrance and electronic effects of the existing substituents. researchgate.net Recent advances have shown Lewis acid-promoted methods for synthesizing isoxazoles via C-H bond activation of methyl heteroaromatics, indicating the growing potential of such strategies. nih.gov

Transformations of the Carbonitrile Group

The carbonitrile (nitrile) group at the C4 position is a versatile functional group that can undergo a variety of chemical transformations, most notably hydrolysis to form carboxylic acids and their derivatives.

The conversion of the nitrile group in this compound to a carboxylic acid is a key transformation. This hydrolysis can be achieved under either acidic or basic conditions. The resulting product, 5-methyl-3-phenylisoxazole-4-carboxylic acid, is a well-documented compound used as an intermediate in the synthesis of other molecules, such as penicillins. chemicalbook.comsigmaaldrich.com

Acid or Base-Catalyzed Hydrolysis: Heating the carbonitrile with aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH) will hydrolyze the nitrile, typically via an intermediate amide, to the corresponding carboxylic acid. nih.govresearchgate.net Subsequent acidification of the reaction mixture in the case of basic hydrolysis yields the free carboxylic acid. nih.gov

Esterification: The resulting 5-methyl-3-phenylisoxazole-4-carboxylic acid can be readily converted to its corresponding esters (e.g., ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by first converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol. nih.govresearchgate.net The ethyl ester itself can be formed directly in some synthetic routes and then hydrolyzed to the carboxylic acid. nih.govresearchgate.net

The properties and synthesis of these derivatives are well-established in the chemical literature.

| Compound | CAS Number | Molecular Formula | Key Transformation |

| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | 1136-45-4 | C₁₁H₉NO₃ | Hydrolysis of the carbonitrile group. chemicalbook.comnih.gov |

| Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | 1700-41-0 | C₁₃H₁₃NO₃ | Esterification of the carboxylic acid or direct synthesis. nih.govresearchgate.net |

| 5-Methyl-3-phenylisoxazole-4-carbonyl chloride | 16883-16-2 | C₁₁H₈ClNO₂ | Reaction of the carboxylic acid with a chlorinating agent (e.g., SOCl₂). sigmaaldrich.com |

| 5-Methyl-3-phenyl-4-isoxazolecarbohydrazide | 18336-75-9 | C₁₁H₁₁N₃O₂ | Reaction of the ester or acyl chloride with hydrazine. scbt.com |

Reduction Reactions of the Nitrile Group to Amines

The reduction of the nitrile functionality in this compound to a primary amine offers a valuable synthetic route to novel isoxazole-containing compounds with potential biological activities. This transformation can be achieved using various reducing agents, with the choice of reagent influencing the reaction conditions and outcomes.

Commonly employed methods for the reduction of nitriles include catalytic hydrogenation and the use of metal hydrides.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve efficient conversion. For heterocyclic nitriles, catalytic hydrogenation is a widely used and effective method. While specific studies on this compound are not extensively documented, the general applicability of this method to aromatic and heterocyclic nitriles suggests its feasibility.

Metal Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to yield the amine. Given the potent nature of LiAlH₄, it is expected to readily reduce the nitrile group of this compound. Care must be taken, however, as the isoxazole ring itself can be susceptible to cleavage under harsh reducing conditions.

A plausible reaction scheme for the reduction of this compound to (5-methyl-3-phenylisoxazol-4-yl)methanamine is presented below:

| Reagent | Catalyst | Solvent | Product |

| H₂ | Pd/C | Ethanol | (5-methyl-3-phenylisoxazol-4-yl)methanamine |

| LiAlH₄ | - | THF, then H₂O | (5-methyl-3-phenylisoxazol-4-yl)methanamine |

This table represents plausible reaction conditions based on general knowledge of nitrile reduction and may not reflect experimentally verified data for this specific compound.

Nucleophilic Additions to the Nitrile Functionality

The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the synthesis of a variety of derivatives, including ketones and other functionalized isoxazoles. Organometallic reagents, such as Grignard reagents and organolithium compounds, are commonly used for this purpose.

The reaction of this compound with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) would proceed through the formation of an intermediate imine anion. Subsequent hydrolysis of this intermediate would yield a ketone. For example, the reaction with methylmagnesium bromide would be expected to produce 1-(5-methyl-3-phenylisoxazol-4-yl)ethan-1-one.

The regioselectivity of nucleophilic additions to substituted isoxazoles can be influenced by the electronic effects of the substituents on the ring. The phenyl group at the C3 position and the methyl group at the C5 position will modulate the electrophilicity of the C4-carbonitrile.

| Nucleophile | Reagent | Solvent | Intermediate | Final Product (after hydrolysis) |

| Methyl | CH₃MgBr | Diethyl ether | Imine anion | 1-(5-methyl-3-phenylisoxazol-4-yl)ethan-1-one |

| Phenyl | PhLi | THF | Imine anion | (5-methyl-3-phenylisoxazol-4-yl)(phenyl)methanone |

This table illustrates the expected products from nucleophilic addition reactions based on general principles of nitrile reactivity. Specific experimental data for this compound may vary.

Cross-Coupling Reactions at the Carbonitrile Position

While the nitrile group itself is not a typical leaving group for cross-coupling reactions, the C4 position of the isoxazole ring can be functionalized to participate in such transformations. A common strategy involves the conversion of the nitrile to a more suitable functional group or starting from a precursor with a leaving group at the C4 position, which can then be converted to the nitrile.

However, modern palladium-catalyzed cross-coupling reactions have expanded the scope of suitable coupling partners. For instance, a related transformation involves the use of a 4-haloisoxazole precursor which can undergo various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds at the C4 position. The resulting functionalized isoxazole could then potentially be converted to the carbonitrile.

Alternatively, direct C-H functionalization at the C4 position of a 3,5-disubstituted isoxazole, followed by cyanation, could be a potential route, although this would depend on the specific reactivity of the isoxazole core.

Research on 3,5-disubstituted-4-iodoisoxazoles has demonstrated their utility in palladium-catalyzed Sonogashira cross-coupling reactions with terminal alkynes, affording 4-alkynylisoxazoles in high yields. This indicates that the C4 position of the isoxazole ring is amenable to cross-coupling, suggesting that a 4-halo-5-methyl-3-phenylisoxazole could be a key intermediate for the synthesis of various C4-substituted derivatives, including the target carbonitrile.

| Coupling Reaction | Coupling Partner | Catalyst | Product Type |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄/CuI | 4-Alkynyl-5-methyl-3-phenylisoxazole |

| Suzuki | Arylboronic acid | Pd(OAc)₂/Ligand | 4-Aryl-5-methyl-3-phenylisoxazole |

| Heck | Alkene | Pd(OAc)₂/Ligand | 4-Alkenyl-5-methyl-3-phenylisoxazole |

This table outlines potential cross-coupling reactions at the C4 position of the isoxazole ring, starting from a hypothetical 4-halo precursor.

Advanced Spectroscopic and Structural Characterization of 5 Methyl 3 Phenyl 4 Isoxazolecarbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the carbon-hydrogen framework of a molecule. For 5-Methyl-3-phenyl-4-isoxazolecarbonitrile, both ¹H and ¹³C NMR would provide definitive structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The phenyl group protons would appear as multiplets in the aromatic region, typically between 7.4 and 7.8 ppm. The exact chemical shifts and splitting patterns would depend on the electronic effects of the isoxazole (B147169) ring. The methyl group (CH₃) attached to the isoxazole ring is in a unique chemical environment and would produce a sharp singlet, anticipated in the aliphatic region around 2.5 ppm.

¹³C NMR: The carbon NMR spectrum would account for all ten unique carbon atoms in the structure. The spectrum would be characterized by signals for the methyl carbon, the carbons of the isoxazole and phenyl rings, and the nitrile carbon. The nitrile carbon (C≡N) is expected to have a characteristic chemical shift in the range of 115-120 ppm. The carbons of the phenyl ring would produce several signals in the aromatic region (125-135 ppm), while the carbons of the isoxazole ring would have distinct shifts reflecting their specific electronic environments. The methyl carbon would appear at a high field, typically around 12-20 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |

|---|---|---|

| ~ 7.5 - 7.8 | Multiplet | Phenyl Protons (5H) |

| ~ 2.5 | Singlet | Methyl Protons (3H) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~ 160 - 170 | Isoxazole Ring Carbons (C3, C5) |

| ~ 125 - 135 | Phenyl Ring Carbons |

| ~ 115 - 120 | Nitrile Carbon (C≡N) |

| ~ 100 - 110 | Isoxazole Ring Carbon (C4) |

| ~ 12 - 20 | Methyl Carbon (CH₃) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups within a molecule based on their characteristic vibrations.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band for the nitrile (C≡N) stretching vibration, expected around 2220-2260 cm⁻¹. Other key signals would include C=N stretching from the isoxazole ring (~1600-1650 cm⁻¹), aromatic C=C stretching vibrations from the phenyl ring (~1450-1600 cm⁻¹), and C-H stretching from both the aromatic ring (>3000 cm⁻¹) and the methyl group (<3000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The nitrile stretch is also typically strong in the Raman spectrum. The symmetric vibrations of the phenyl ring would likely produce a strong Raman signal, providing further structural confirmation.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| > 3000 | C-H Stretch | Aromatic (Phenyl) |

| < 3000 | C-H Stretch | Aliphatic (Methyl) |

| 2220 - 2260 | C≡N Stretch | Nitrile |

| 1600 - 1650 | C=N Stretch | Isoxazole Ring |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1350 - 1450 | C-H Bend | Methyl Group |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. uni-saarland.de In electron ionization (EI) MS, the molecule is ionized, forming a molecular ion (M⁺·), which can then break apart into smaller, charged fragments. chemguide.co.uk

For this compound (C₁₁H₈N₂O), the exact molecular weight is 184.19 g/mol . The high-resolution mass spectrum would show a molecular ion peak at an m/z value corresponding to this mass. The fragmentation pattern would be key to elucidating the structure. libretexts.org Common fragmentation pathways for this molecule would likely involve the cleavage of the isoxazole ring and the loss of stable neutral molecules. Expected fragments could include the phenyl cation (m/z 77), benzonitrile (B105546) cation (m/z 103) from rearrangement, and fragments resulting from the loss of HCN or CO. libretexts.org The stability of the aromatic and heterocyclic rings would influence the relative abundance of the observed fragment ions. chemguide.co.uk

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Assignment |

|---|---|

| 184 | Molecular Ion [M]⁺· |

| 103 | [C₆H₅CN]⁺· (Benzonitrile cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information.

This technique would determine the compound's crystal system and space group. Crucially, it would yield precise bond lengths, bond angles, and torsion angles. A key structural parameter of interest would be the dihedral angle between the plane of the phenyl ring and the isoxazole ring, which would describe the degree of twist between these two structural motifs. This angle is influenced by steric hindrance and electronic effects. For example, in the related structure of ethyl 5-methyl-3-phenyl-isoxazole-4-carboxylate, this dihedral angle was found to be 43.40 (13)°. researchgate.netnih.gov Similar analysis would confirm the planarity of the individual rings and provide insight into intermolecular interactions, such as π–π stacking, that stabilize the crystal lattice.

Table 5: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Crystal System / Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions | Size and shape of the repeating unit |

| Bond Lengths | Precise distances between bonded atoms (e.g., C≡N, C=N, C-O) |

| Bond Angles | Angles between adjacent bonds |

| Dihedral Angle | Torsional angle between the phenyl and isoxazole rings |

| Intermolecular Interactions | Analysis of packing forces (e.g., stacking) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems.

The structure of this compound features a conjugated system that includes the phenyl ring and the isoxazole ring. This conjugation is expected to give rise to strong UV absorption bands corresponding to π → π* electronic transitions. The exact wavelength of maximum absorbance (λₘₐₓ) would be sensitive to the solvent used but is predicted to occur in the UV region, likely between 250 and 300 nm. The presence of the nitrile group and the specific arrangement of the heterocyclic ring would modulate the energy of these transitions and thus the precise position and intensity of the absorption peak.

Table 6: Predicted UV-Vis Spectroscopic Data for this compound

| Predicted λₘₐₓ (nm) | Type of Electronic Transition | Chromophore |

|---|---|---|

| ~ 250 - 300 | π → π* | Conjugated Phenyl-Isoxazole System |

Computational Chemistry and Theoretical Investigations of 5 Methyl 3 Phenyl 4 Isoxazolecarbonitrile

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to modern chemical research, providing detailed information about molecular geometries, electronic properties, and reaction energetics. Methods like Density Functional Theory (DFT) and ab initio calculations are instrumental in characterizing compounds such as 5-Methyl-3-phenyl-4-isoxazolecarbonitrile.

The electronic behavior of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and isoxazole (B147169) rings, while the LUMO would likely be centered on the electron-withdrawing nitrile group and the isoxazole ring. This distribution dictates the molecule's reactivity, with the HOMO region being susceptible to electrophilic attack and the LUMO region to nucleophilic attack. ajchem-a.com

Computational methods, such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set, are commonly employed to calculate these orbital energies and visualize their distributions. ajchem-a.com The insights gained from this analysis are crucial for predicting how the molecule will interact with other chemical species.

Table 1: Illustrative Global Reactivity Descriptors for a Heterocyclic Compound

| Parameter | Formula | Illustrative Value | Significance |

| EHOMO | - | -6.6 eV | Energy of the highest occupied molecular orbital |

| ELUMO | - | -2.1 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 eV | Indicates chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | 6.6 eV | The energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | 2.1 eV | The energy released when an electron is added |

| Global Hardness (η) | (I - A) / 2 | 2.25 eV | Resistance to change in electron distribution |

| Global Softness (S) | 1 / (2η) | 0.22 eV⁻¹ | The inverse of hardness, indicates reactivity |

| Electronegativity (χ) | (I + A) / 2 | 4.35 eV | The power to attract electrons |

| Electrophilicity Index (ω) | χ² / (2η) | 4.21 eV | A measure of electrophilic character |

Note: The values in this table are illustrative for a heterocyclic compound and not specific experimental or calculated data for this compound.

Quantum chemical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms by identifying intermediates and, crucially, the transition states that connect them. For reactions involving the isoxazole ring, such as cycloadditions or substitutions, DFT calculations can determine the activation energies associated with different pathways. nih.gov

For instance, in a [3+2] cycloaddition reaction to form an isoxazole ring, computational studies can model the approach of the reactants, locate the transition state structure, and calculate its energy. nih.gov The transition state is a critical point on the reaction coordinate, and its energy determines the reaction rate. By comparing the activation energies of different possible reaction channels, chemists can predict which products are kinetically favored. nih.gov

Calculations performed at theoretical levels like M06-2X/6-31G(d) have been successfully used to explain the course of reactions and the nature of transition states in the formation of similar isoxazole derivatives. nih.gov Such analyses reveal the degree of bond formation and breaking in the transition state, providing a detailed picture of the reaction mechanism.

Many chemical reactions can yield multiple isomers. Computational chemistry provides a powerful tool for predicting and rationalizing the regio- and stereoselectivity of such reactions. By calculating the energies of the different possible transition states leading to various products, the most likely outcome can be determined. The pathway with the lowest activation energy will be the kinetically preferred one. nih.gov

For the synthesis of substituted isoxazoles, where different regioisomers can be formed, DFT calculations can unambiguously predict the favored isomer. nih.gov This has been demonstrated in studies of [3+2] cycloaddition reactions, where the calculated energy profiles correctly predicted the formation of a single regioisomer, a result that was confirmed by experimental data like X-ray structural analysis. nih.gov These predictive capabilities are essential for designing efficient and selective synthetic routes.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static molecules, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations could be used to study its conformational dynamics, such as the rotation of the phenyl group relative to the isoxazole ring. These simulations can also provide information about its interactions with solvent molecules, which is crucial for understanding its behavior in solution. By simulating the molecule in a solvent box, one can analyze solvation shells and calculate properties like the free energy of solvation. While specific MD studies on this compound are not prevalent, the methodology is a standard tool for exploring the dynamic nature of organic molecules.

Theoretical Studies of Aromaticity and Stability of the Isoxazole Ring

The isoxazole ring is considered an aromatic heterocycle, and this aromaticity contributes to its stability. clockss.org However, the presence of the weak N-O bond makes it less stable and more reactive than some other five-membered aromatic heterocycles like pyrrole (B145914) or thiophene. researchgate.netnih.gov

Theoretical methods can quantify the aromaticity of the isoxazole ring. Techniques such as Nucleus-Independent Chemical Shift (NICS) calculations can be used to probe the magnetic properties associated with aromatic ring currents. A negative NICS value in the center of the ring is a hallmark of aromaticity.

The stability of the isoxazole ring is influenced by its substituents. In 3,5-disubstituted isoxazoles, the ring is noted to be quite stable against oxidizing agents, acids, and bases. clockss.org The delocalization energy of the isoxazole ring is lower than that of the more stable pyrazole (B372694) ring, and the N-O bond is susceptible to cleavage, particularly under the influence of nucleophilic agents. nih.gov Computational studies can quantify these stability differences by calculating reaction energies for isodesmic reactions, which are hypothetical reactions where the number and type of bonds are conserved. These calculations provide a theoretical measure of the thermodynamic stability of the ring system.

Synthetic Applications and Role As Building Blocks in Chemical Synthesis

Precursor in the Synthesis of Functionalized Isoxazole (B147169) Derivatives

The 4-carbonitrile group is a versatile functional handle that can be converted into a range of other functionalities, thereby enabling the synthesis of diverse isoxazole derivatives. While specific literature on the reactions of 5-Methyl-3-phenyl-4-isoxazolecarbonitrile is limited, the established reactivity of cyano groups on heterocyclic systems provides a clear indication of its synthetic potential.

Key transformations include:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding 5-Methyl-3-phenylisoxazole-4-carboxylic acid . This carboxylic acid is a pivotal intermediate in its own right, serving as a precursor for esters, amides, and the highly reactive acyl chloride.

Conversion to Amides and Esters: Following hydrolysis to the carboxylic acid, standard condensation reactions can be employed to produce a wide array of amides and esters, each with potentially unique biological or material properties.

Tetrazole Formation: The reactivity of cyano groups on other isoxazole scaffolds has been demonstrated through 1,3-dipolar cycloaddition reactions. For instance, studies on 3-cyanoisoxazoles have shown their conversion to tetrazoles upon reaction with azides. nih.govfigshare.com This suggests a probable pathway for transforming this compound into a 4-(tetrazol-5-yl) derivative, a functional group often used as a bioisostere for carboxylic acids in medicinal chemistry.

The table below summarizes the potential functionalized derivatives accessible from this compound, based on established nitrile chemistry.

| Starting Material | Transformation | Resulting Functional Group | Potential Product Name |

| This compound | Hydrolysis | Carboxylic Acid | 5-Methyl-3-phenylisoxazole-4-carboxylic acid |

| This compound | Hydrolysis (partial) | Carboxamide | 5-Methyl-3-phenylisoxazole-4-carboxamide |

| This compound | Cycloaddition | Tetrazole | 5-(5-Methyl-3-phenylisoxazol-4-yl)-1H-tetrazole |

Utility in the Construction of Fused Heterocyclic Systems

The arrangement of the 4-cyano group adjacent to the 5-methyl group in this compound presents an opportunity for intramolecular cyclization reactions to form fused heterocyclic systems. Specifically, this substitution pattern is an ideal precursor for the synthesis of isoxazolo[5,4-b]pyridines , a class of compounds with recognized biological activity.

The construction of a pyridine ring fused to an isoxazole core is a common strategy in the development of novel chemical entities. osi.lvresearchgate.netresearchgate.net The general reaction involves the condensation of an ortho-aminonitrile or a related synthon. In the case of this compound, the reaction would typically involve the activation of the 5-methyl group, followed by an intramolecular cyclization where the methyl group attacks the nitrile. This type of reaction, often referred to as a Thorpe-Ziegler reaction, is a powerful method for forming rings from dinitriles or related precursors.

While many synthetic routes to isoxazolo[5,4-b]pyridines have been developed, they often start from 5-aminoisoxazole precursors. researchgate.netclockss.org The pathway beginning with this compound represents a distinct and potentially advantageous approach, although it is less documented in readily available literature. The successful cyclization would lead to the formation of a 3-phenyl-4-methylisoxazolo[5,4-b]pyridin-6-amine or a related derivative, opening access to a new family of polycyclic heteroaromatic compounds.

Role as a Chemical Intermediate for Diverse Organic Transformations (e.g., to 5-Methyl-3-phenyl-4-isoxazolecarbonyl Chloride)

One of the most significant roles of this compound is its function as an early-stage intermediate in the synthesis of more reactive building blocks. A prime example is its role as a precursor to 5-Methyl-3-phenyl-4-isoxazolecarbonyl chloride . This acyl chloride is a highly valuable reagent used to introduce the 5-methyl-3-phenylisoxazole moiety into larger molecules, particularly in the synthesis of pharmaceuticals.

The transformation from the carbonitrile to the carbonyl chloride is a two-step process:

Hydrolysis to Carboxylic Acid: The first step, as mentioned previously, is the hydrolysis of the nitrile group to form 5-Methyl-3-phenylisoxazole-4-carboxylic acid . This transformation converts the relatively stable nitrile into a more versatile carboxylic acid functional group.

Conversion to Acyl Chloride: The resulting carboxylic acid is then readily converted to the highly reactive 5-Methyl-3-phenyl-4-isoxazolecarbonyl chloride . This is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.

This two-step sequence highlights the utility of this compound as a stable precursor that can be transformed into a key reactive intermediate on demand, facilitating its use in complex synthetic campaigns.

The following table outlines this important transformation pathway.

| Step | Reactant | Reagent(s) | Product |

| 1 | This compound | H₃O⁺ or OH⁻ (Hydrolysis) | 5-Methyl-3-phenylisoxazole-4-carboxylic acid |

| 2 | 5-Methyl-3-phenylisoxazole-4-carboxylic acid | Thionyl Chloride (SOCl₂) | 5-Methyl-3-phenyl-4-isoxazolecarbonyl chloride |

Future Directions and Emerging Research Avenues for 5 Methyl 3 Phenyl 4 Isoxazolecarbonitrile Chemistry

Development of Novel and Sustainable Synthetic Approaches

The synthesis of isoxazole (B147169) derivatives has traditionally relied on methods that can be harsh and environmentally taxing. The future of 5-methyl-3-phenyl-4-isoxazolecarbonitrile synthesis lies in the development of novel and sustainable approaches that prioritize efficiency, safety, and green chemistry principles.

One promising direction is the refinement of one-pot and multi-component reactions (MCRs) . These strategies offer significant advantages by reducing the number of synthetic steps, minimizing waste, and simplifying purification processes. The development of a robust one-pot synthesis for this compound, potentially from readily available starting materials, would be a significant advancement.

Furthermore, the adoption of green chemistry principles is paramount. This includes the use of environmentally benign solvents such as water or bio-derived solvents, and the development of catalyst systems that are recyclable and operate under mild conditions. The exploration of ultrasound and microwave-assisted synthesis has already shown promise in accelerating reaction times and improving yields for other isoxazole derivatives and could be effectively applied to the synthesis of the target compound.

The application of flow chemistry represents another innovative approach. Continuous flow reactors can offer precise control over reaction parameters, leading to higher yields, improved safety for handling potentially hazardous intermediates, and easier scalability.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| One-Pot Synthesis | Reduced steps, less waste, simplified purification | Identification of compatible catalysts and reaction conditions for sequential transformations. |

| Green Solvents | Reduced environmental impact, improved safety | Exploring water-based systems, deep eutectic solvents, or bio-renewable solvents. |

| Microwave/Ultrasound | Faster reaction times, increased yields | Optimization of irradiation parameters and solvent choice for efficient energy transfer. |

| Flow Chemistry | Enhanced control, improved safety, scalability | Design of microreactors and optimization of flow parameters for continuous production. |

Exploration of Under-explored Reaction Pathways of the Carbonitrile Group

The carbonitrile (or nitrile) group is a versatile functional group that can be transformed into a wide array of other functionalities. While some transformations of nitriles are well-established, their application to the 4-position of the isoxazole ring in this compound remains largely unexplored.

Future research should focus on leveraging the reactivity of the carbonitrile group to synthesize novel derivatives. This could include:

Hydrolysis to the corresponding carboxylic acid or amide, which can then be further functionalized.

Reduction to the primary amine, opening pathways to a variety of N-containing heterocycles and other derivatives.

Cycloaddition reactions , where the nitrile group acts as a dienophile or dipolarophile to construct fused heterocyclic systems. For instance, the reaction with azides to form tetrazoles is a well-known transformation that could be applied.

Addition of organometallic reagents to the carbonitrile to form ketones, which are valuable synthetic intermediates.

A systematic study of these transformations would not only expand the chemical space accessible from this compound but also potentially lead to the discovery of new compounds with interesting biological or material properties.

Advanced Mechanistic Investigations and Computational Modeling

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and designing new ones. Advanced mechanistic investigations, combining experimental techniques with computational modeling, will be instrumental in this regard.

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and reaction pathways of isoxazole derivatives. nih.govresearchgate.net Such studies can be employed to:

Elucidate the mechanism of the 1,3-dipolar cycloaddition reaction, which is a common method for synthesizing the isoxazole ring. researchgate.net This includes understanding the factors that control regioselectivity and stereoselectivity.

Predict the reactivity of the carbonitrile group towards various reagents.

Model the transition states of key reaction steps to understand activation energies and reaction kinetics.

Experimental techniques such as in-situ spectroscopy (e.g., NMR, IR) can be used to monitor reaction progress and identify transient intermediates, providing empirical data to validate computational models. Kinetic studies can further help in unraveling the intricate details of reaction mechanisms.

| Investigation Tool | Application in Isoxazolecarbonitrile Chemistry |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity, transition state modeling. |

| In-situ Spectroscopy | Real-time monitoring of reactions, identification of intermediates. |

| Kinetic Studies | Determination of reaction rates and orders, providing mechanistic insights. |

Design and Synthesis of New Isoxazolecarbonitrile Analogues

The scaffold of this compound provides a versatile platform for the design and synthesis of new analogues with tailored properties. By systematically modifying the substituents on the isoxazole ring, researchers can explore structure-activity relationships (SAR) and develop compounds with enhanced biological activity or novel material characteristics.

Future research in this area could focus on:

Modification of the phenyl group: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups, halogens) on the phenyl ring can significantly impact the electronic properties and biological activity of the molecule.

Variation of the C5-substituent: Replacing the methyl group with other alkyl or aryl groups can influence the steric and lipophilic character of the compound.

Bioisosteric replacement: Replacing the phenyl ring or the carbonitrile group with other functional groups that have similar steric and electronic properties could lead to analogues with improved pharmacokinetic profiles or different biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-methyl-3-phenyl-4-isoxazolecarbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of isoxazolecarbonitrile derivatives typically involves cyclocondensation reactions between nitrile-containing precursors and hydroxylamine derivatives. For example, highlights the structural complexity of isoxazole derivatives synthesized via regioselective cyclization, where bond angles and stereoelectronic effects (e.g., C18—C9 bond angle of 178.8°) influence reaction pathways . Optimization may involve adjusting solvent polarity, temperature, and catalysts (e.g., sodium cyanide in diazotization/hydrogenation steps, as seen in related carbonitrile syntheses in ). Kinetic studies using in-situ NMR or HPLC can identify intermediates and optimize yields .

Q. How can spectroscopic techniques (e.g., NMR, IR, X-ray crystallography) elucidate the structure of this compound?

- Methodological Answer : provides a detailed X-ray crystallographic analysis of a related isoxazolecarbonitrile compound, revealing key torsional angles (e.g., C7—N1—O2 at 109.1°) and bond distances critical for confirming regiochemistry . NMR spectroscopy can resolve substituent positions: the methyl group at position 5 and phenyl at position 3 produce distinct splitting patterns in - and -NMR. IR spectroscopy identifies the nitrile stretch (~2200–2260 cm) and isoxazole ring vibrations (~1600 cm). Computational tools (e.g., DFT) can predict spectra for validation .

Q. What safety protocols are essential for handling nitrile-containing compounds like this compound?

- Storage : Protect from moisture and light in airtight containers at ≤4°C to prevent hydrolysis of the nitrile group .

- Handling : Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Fume hoods are mandatory due to potential cyanide release under decomposition .

- Emergency Response : For spills, neutralize with alkaline solutions (e.g., 10% NaOH) to hydrolyze nitriles into less toxic carboxylates .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Methodological Answer : describes AI-driven approaches for molecular structure elucidation and reaction simulation. DFT calculations can model the compound’s electrophilic sites (e.g., nitrile carbon) for nucleophilic attack, while molecular docking predicts interactions with biological targets (e.g., enzymes in agrochemical pathways, as seen in ’s derivatives like fipronil) . Software like Gaussian or AutoDock integrates orbital energies (HOMO/LUMO) and binding affinities to prioritize synthetic targets .

Q. What strategies resolve contradictions in experimental data, such as unexpected regiochemistry or byproduct formation during synthesis?

- Methodological Answer : Contradictions may arise from competing reaction pathways (e.g., oxazole vs. isoxazole formation). ’s crystallographic data shows how steric hindrance (e.g., C8—C9—C10 angle of −165.5°) directs regioselectivity . Advanced techniques:

- LC-MS/MS : Identifies byproducts via fragmentation patterns.

- Kinetic Isotope Effects : Differentiates between concerted and stepwise mechanisms.

- In-Situ Spectroscopy : Monitors intermediates in real time .

Q. How can green chemistry principles be applied to improve the sustainability of synthesizing this compound?

- Methodological Answer : emphasizes solvent selection (e.g., eutectic solvents or water-organic mixtures) and atom economy. For example:

- Replace toxic solvents (DMF, acetonitrile) with cyclopentyl methyl ether (CPME) or 2-MeTHF.

- Catalytic systems (e.g., Cu-NPs) reduce stoichiometric reagent use.

- Microwave-assisted synthesis shortens reaction times and energy consumption .

Q. What are the challenges in characterizing reactive intermediates (e.g., nitrile oxides) during isoxazolecarbonitrile synthesis?

- Methodological Answer : Nitrile oxides are transient and prone to dimerization. ’s structural data suggests stabilizing intermediates via low-temperature trapping (−78°C) or matrix isolation. Spectroscopic techniques like cryo-IR and time-resolved UV-vis can capture their fleeting existence. Computational studies (e.g., transition state analysis) predict stabilization via electron-withdrawing groups .

Q. How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The phenyl group at position 3 acts as an electron donor, activating the isoxazole ring for electrophilic substitution. Conversely, the nitrile at position 4 withdraws electrons, directing coupling reactions to specific sites. ’s derivatives (e.g., methyl esters) demonstrate how substituents modulate reactivity—steric bulk from methyl groups may hinder Pd-catalyzed couplings, requiring ligand optimization (e.g., SPhos) .

Notes on Evidence Contradictions

- Synthetic Routes : and propose different pathways (e.g., diazotization vs. cyclocondensation) for carbonitrile derivatives. Researchers must validate methods via control experiments .

- Safety Data : recommends alkaline neutralization for nitrile spills, while lacks specific protocols for related compounds. Context-dependent validation is essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。